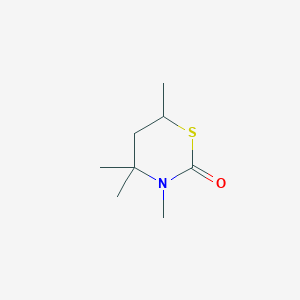![molecular formula C11H17NO3 B14595304 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- CAS No. 61206-70-0](/img/structure/B14595304.png)
1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- is an organic compound that belongs to the class of amino alcohols These compounds are characterized by the presence of both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- typically involves the reaction of 1,3-propanediol with benzylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol without the amino group.
2-Amino-1,3-propanediol: Contains an amino group but lacks the phenylmethyl substitution.
Benzylamine: Contains the phenylmethyl group but lacks the diol structure.
Properties
CAS No. |
61206-70-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(benzylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c13-7-11(8-14,9-15)12-6-10-4-2-1-3-5-10/h1-5,12-15H,6-9H2 |
InChI Key |
YBENQQPWAIFZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



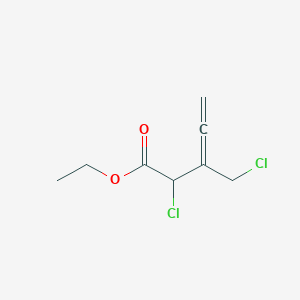

![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
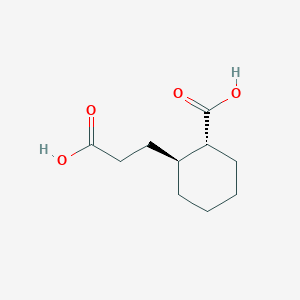
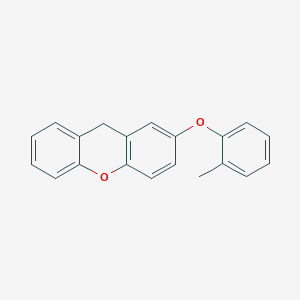
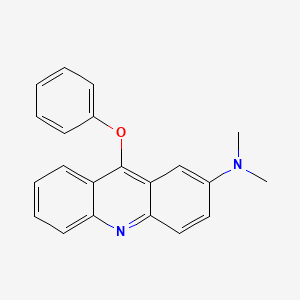

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
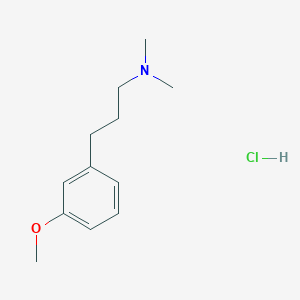

![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
